3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide
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Overview
Description
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide is a complex organic compound featuring a triazole ring, a pyridine ring, and multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide has several scientific research applications:
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation[][9].
Mechanism of Action
The mechanism of action of 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and compounds with trifluoromethyl groups, such as:
- 3,5-bis(trifluoromethyl)phenyl isocyanate
- 3,5-bis(trifluoromethyl)phenyl isothiocyanate
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
What sets 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N’-pyridin-2-ylprop-2-enehydrazide apart is its combination of a triazole ring, pyridine ring, and multiple trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C18H12F6N6O |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C18H12F6N6O/c19-17(20,21)12-7-11(8-13(9-12)18(22,23)24)16-26-10-30(29-16)6-4-15(31)28-27-14-3-1-2-5-25-14/h1-10H,(H,25,27)(H,28,31) |
InChI Key |
OPAKEJZFFCECPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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